molecular formula C8H7BrF3N3S B12861213 4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide

4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide

Cat. No.: B12861213
M. Wt: 314.13 g/mol
InChI Key: DWIYJBBTKRPZEI-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide is a chemical compound that features a bromine atom, a trifluoromethyl group, and a thiosemicarbazide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide typically involves the reaction of 2-bromo-5-trifluoromethylbenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical processes. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 4-Bromo-2-(trifluoromethyl)phenyl isocyanate

Uniqueness

4-(2-Bromo-5-trifluoromethylphenyl)-thiosemicarbazide is unique due to the presence of both the bromine atom and the trifluoromethyl group, which impart distinct chemical properties.

Properties

Molecular Formula

C8H7BrF3N3S

Molecular Weight

314.13 g/mol

IUPAC Name

1-amino-3-[2-bromo-5-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C8H7BrF3N3S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(16)15-13/h1-3H,13H2,(H2,14,15,16)

InChI Key

DWIYJBBTKRPZEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=S)NN)Br

Origin of Product

United States

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